N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide
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Overview
Description
“N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The compound’s structure features an acetylphenyl group, a methoxyphenyl group, and a pyrimidinyl thioacetamide moiety, which could contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide” likely involves multiple steps, including:
Formation of the pyrimidine ring: This could be achieved through a condensation reaction involving appropriate precursors.
Introduction of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Thioacetamide linkage formation: This could be done via a thiolation reaction.
Attachment of the acetylphenyl group: This might involve an acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the acetyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or a receptor modulator.
Medicine
The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide analogs: Compounds with similar structures but different substituents.
Other thioacetamide derivatives: Compounds with the thioacetamide moiety but different aromatic groups.
Uniqueness
The uniqueness of “this compound” would lie in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)16-4-3-5-17(10-16)24-20(26)12-28-21-11-19(22-13-23-21)15-6-8-18(27-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYXCAJGHXUGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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